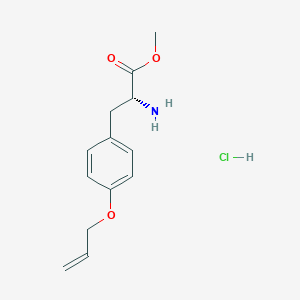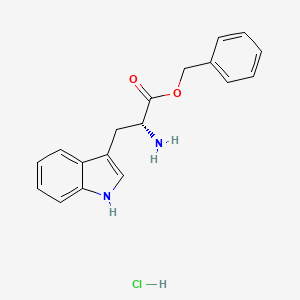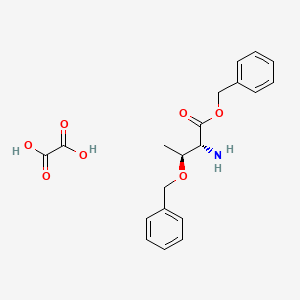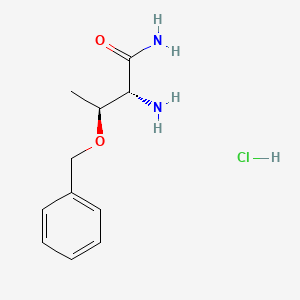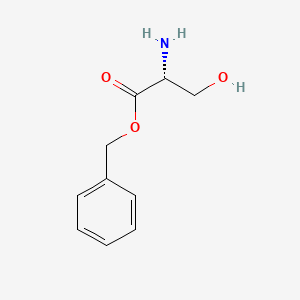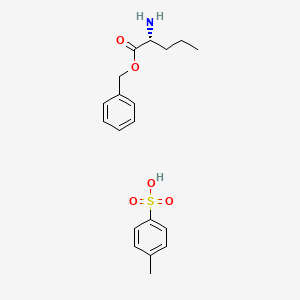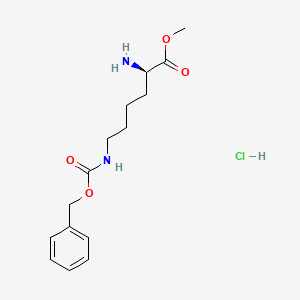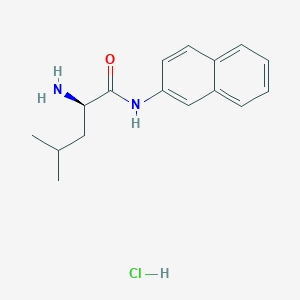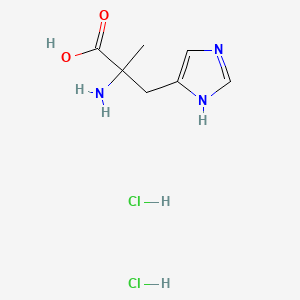
Dihydrochlorure d’alpha-méthyl-DL-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-DL-histidine dihydrochloride, also known as Alpha-Methyl-DL-histidine dihydrochloride, is a useful research compound. Its molecular formula is C7H13Cl2N3O2 and its molecular weight is 242.11. The purity is usually 95%.
BenchChem offers high-quality alpha-Methyl-DL-histidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methyl-DL-histidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le Cancer
Dihydrochlorure d’alpha-méthyl-DL-histidine : a été utilisé dans la recherche sur le cancer, en particulier dans l’étude du cholangiocarcinome, un type de cancer biliaire. Il agit comme un inhibiteur de la histidine décarboxylase (HDC), qui est impliquée dans la synthèse de l’histamine. L’histamine est connue pour avoir des effets de croissance autocrine sur certaines cellules cancéreuses. En inhibant la HDC, ce composé aide à étudier le rôle de l’histamine dans la progression du cancer et pourrait potentiellement conduire à de nouvelles stratégies thérapeutiques {svg_1}.
Cinétique Enzymatiques
Dans le domaine de la cinétique enzymatique, This compound est utilisé pour étudier l’interaction entre les enzymes et leurs substrats. Il sert d’inhibiteur compétitif pour certaines enzymes, permettant aux chercheurs de déterminer les affinités de liaison et les taux de réactions enzymatiques {svg_2}.
Développement de médicaments
Ce composé est également pertinent dans le développement de médicaments, en particulier comme outil de recherche pour explorer de nouveaux traitements pour les affections liées à l’activité de l’histamine. Son rôle d’inhibiteur de la HDC le rend précieux pour développer des médicaments qui ciblent les voies liées à l’histamine, qui sont impliquées dans diverses maladies {svg_3}.
Chimie analytique
En chimie analytique, This compound est utilisé comme composé standard ou de référence en raison de ses propriétés bien définies. Il aide à l’étalonnage des instruments et à la validation des méthodes analytiques, garantissant la précision et la fiabilité des analyses chimiques {svg_4}.
Biologie moléculaire
Les biologistes moléculaires utilisent This compound pour étudier l’expression des gènes et la fonction des protéines. Il peut aider à comprendre les mécanismes moléculaires par lesquels l’histamine influence l’expression des gènes et les voies de signalisation cellulaire {svg_5}.
Recherche agricole
Bien que moins courant, ce composé peut trouver des applications dans la recherche agricole, en particulier dans l’étude de la physiologie et de la biochimie des plantes. Il pourrait être utilisé pour explorer comment l’histamine et les composés associés affectent la croissance des plantes et les réponses au stress {svg_6}.
Analyse Biochimique
Biochemical Properties
Alpha-Methyl-DL-histidine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as histidine decarboxylase, which is involved in the synthesis of histamine. This interaction can inhibit the enzyme’s activity, thereby affecting histamine production . Additionally, alpha-Methyl-DL-histidine dihydrochloride can bind to proteins and other biomolecules, altering their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
Alpha-Methyl-DL-histidine dihydrochloride has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of histamine receptors, which are involved in various physiological responses . The compound also affects gene expression by altering the transcriptional activity of genes related to histamine synthesis and metabolism. Furthermore, alpha-Methyl-DL-histidine dihydrochloride impacts cellular metabolism by influencing the activity of enzymes involved in histidine and histamine metabolism.
Molecular Mechanism
The molecular mechanism of alpha-Methyl-DL-histidine dihydrochloride involves its interaction with specific biomolecules. The compound binds to histidine decarboxylase, inhibiting its activity and reducing histamine production . This inhibition can lead to changes in gene expression, as the reduced histamine levels affect the transcriptional regulation of histamine-related genes. Additionally, alpha-Methyl-DL-histidine dihydrochloride can interact with histamine receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methyl-DL-histidine dihydrochloride can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules . Long-term studies have shown that alpha-Methyl-DL-histidine dihydrochloride can have sustained effects on cellular function, particularly in terms of histamine synthesis and metabolism. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of alpha-Methyl-DL-histidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit histidine decarboxylase and reduce histamine production without causing significant adverse effects . At higher doses, alpha-Methyl-DL-histidine dihydrochloride may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Alpha-Methyl-DL-histidine dihydrochloride is involved in several metabolic pathways, particularly those related to histidine and histamine metabolism. The compound interacts with enzymes such as histidine decarboxylase, affecting the conversion of histidine to histamine . This interaction can alter metabolic flux and influence the levels of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, alpha-Methyl-DL-histidine dihydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of alpha-Methyl-DL-histidine dihydrochloride within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of alpha-Methyl-DL-histidine dihydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that alpha-Methyl-DL-histidine dihydrochloride exerts its effects in the appropriate cellular context, thereby modulating biochemical and cellular processes effectively.
Propriétés
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHQKZLHBDZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657548 |
Source


|
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-18-3 |
Source


|
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


